molecular formula C10H13NO2S B13276629 4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid

4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B13276629
M. Wt: 211.28 g/mol
InChI Key: AKPKENFDUSQNKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carboxylic acid group can yield the corresponding alcohol .

Scientific Research Applications

4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, potentially leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolidine-2,5-dione
  • Pyrrolizines
  • Prolinol

Uniqueness

What sets 4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid apart is the presence of the thiophene ring with a methyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets that may not be possible with other pyrrolidine derivatives .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13)

InChI Key

AKPKENFDUSQNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CNCC2C(=O)O

Origin of Product

United States

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